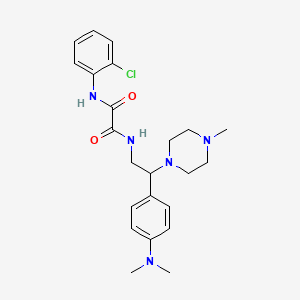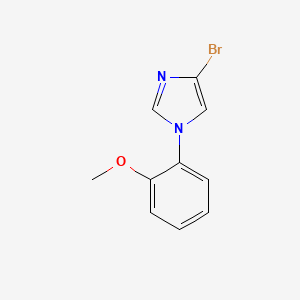![molecular formula C18H18F2N2O3 B2866605 N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034391-98-3](/img/structure/B2866605.png)
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, an oxan-4-yloxy group, and a 2,4-difluorophenylmethyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 2,4-difluorophenylmethyl intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 2,4-difluorobenzyl azide. This intermediate is then reduced to 2,4-difluorobenzylamine using hydrogen gas and a palladium catalyst.
Preparation of the pyridine-4-carboxamide derivative: The pyridine-4-carboxamide derivative is synthesized by reacting 4-chloropyridine-2-carboxylic acid with oxan-4-ol in the presence of a base, such as potassium carbonate, to form the oxan-4-yloxy-pyridine-4-carboxylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride.
Coupling reaction: The final step involves the coupling of 2,4-difluorobenzylamine with the oxan-4-yloxy-pyridine-4-carboxylic acid chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-difluorophenyl)pyridine: This compound shares the 2,4-difluorophenyl group but lacks the oxan-4-yloxy and carboxamide functionalities.
2,4-difluorobenzylamine: This compound contains the 2,4-difluorophenylmethyl group but lacks the pyridine and oxan-4-yloxy groups.
Uniqueness
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-yloxy group enhances its solubility and stability, while the carboxamide group contributes to its potential biological activity.
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-14-2-1-13(16(20)10-14)11-22-18(23)12-3-6-21-17(9-12)25-15-4-7-24-8-5-15/h1-3,6,9-10,15H,4-5,7-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUYEYXRJXEMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
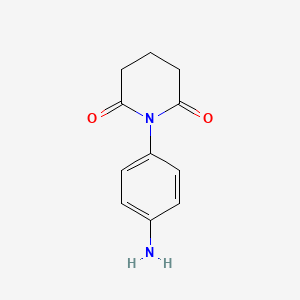
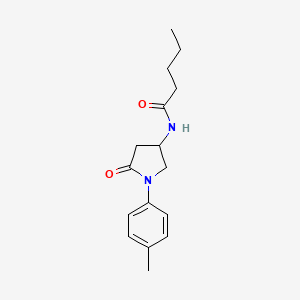
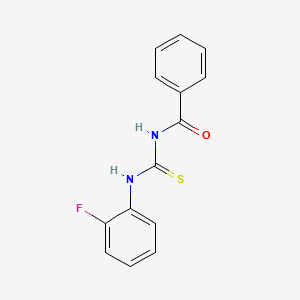
![2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B2866530.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2866532.png)
![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2866533.png)
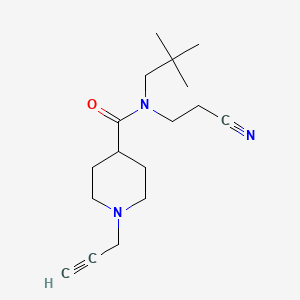
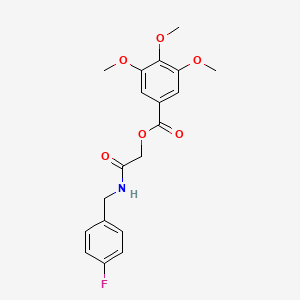
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)
![1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane](/img/structure/B2866541.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2866542.png)
amino}ethan-1-ol](/img/structure/B2866543.png)
